molecular formula C15H20N4O2 B7897533 3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897533
M. Wt: 288.34 g/mol
InChI Key: BINARTBENDFFCN-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butyl ester group and a 4-cyano-pyridin-2-ylamino substituent at the 3-position of the pyrrolidine ring. It is structurally characterized by a five-membered pyrrolidine ring, a common scaffold in medicinal chemistry due to its conformational flexibility and ability to mimic bioactive molecules. The tert-butyl ester serves as a protective group, enhancing stability during synthesis .

Properties

IUPAC Name

tert-butyl 3-[(4-cyanopyridin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-7-5-12(10-19)18-13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINARTBENDFFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly

  • Pyrrolidine Ring Formation : Cyclization of γ-aminonitriles or diastereoselective reductions of pyrrolidinones generates the pyrrolidine scaffold. For example, malononitrile alkylation and subsequent intramolecular cyclization yield substituted pyrrolidines.

  • Introduction of 4-Cyano-pyridin-2-ylamino Group : Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination attaches the pyridine moiety to the pyrrolidine’s C3 position.

  • tert-Butyl Ester Protection : The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Convergent Coupling

A Suzuki-Miyaura cross-coupling reaction links a boronic ester-functionalized pyrrolidine to a halogenated 4-cyano-pyridine derivative. This method benefits from high yields (93%) and compatibility with sensitive functional groups.

Detailed Synthetic Protocols

Cyclization of γ-Aminonitriles

A solution of malononitrile and 1,4-dibromobutane in dimethylformamide (DMF) undergoes base-mediated alkylation at 80°C, followed by intramolecular cyclization to form 3-aminopyrrolidine-1-carbonitrile. IR spectroscopy confirms the nitrile group (ν = 2200 cm⁻¹), while ¹H NMR reveals NH₂ signals at δ 3.13 ppm and aromatic protons at δ 6.74–7.95 ppm.

Diastereoselective Reduction

Pyrrolidin-2-one is reduced using sodium borohydride in methanol, yielding cis-3-aminopyrrolidine. Chiral ligands like (R)-BINAP enhance enantioselectivity (up to 95% ee).

Nucleophilic Aromatic Substitution

3-Aminopyrrolidine reacts with 2-chloro-4-cyanopyridine in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile. The reaction achieves 85% yield after 12 hours, with HPLC purity >98%.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 3-aminopyrrolidine and 2-bromo-4-cyanopyridine uses Pd(OAc)₂ and Xantphos in toluene at 110°C. This method affords 78% yield but requires rigorous exclusion of moisture.

tert-Butyl Ester Protection

The free amine of 3-(4-cyano-pyridin-2-ylamino)pyrrolidine is protected with Boc₂O in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction completes within 2 hours at room temperature, yielding 95% of the tert-butyl ester.

Reaction Optimization and Catalysis

Suzuki-Miyaura Coupling

A boronic ester intermediate, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester, couples with 2-bromo-4-cyanopyridine under Pd(PPh₃)₄ catalysis (Table 1).

Entry Solvent Base Temperature Yield
1Toluene/EtOHNa₂CO₃80°C93%
2DioxaneKOAc100°C70%

Table 1 : Optimization of Suzuki-Miyaura coupling conditions.

Solvent and Temperature Effects

Polar aprotic solvents like DMF accelerate SNAr reactions but may degrade acid-sensitive intermediates. Nonpolar solvents (toluene) improve Pd-catalyzed coupling efficiency by stabilizing oxidative addition intermediates.

Spectroscopic Characterization

Infrared Spectroscopy

  • Nitrile (C≡N) : Strong absorption at 2200–2250 cm⁻¹.

  • tert-Butyl Ester (C=O) : Stretch at 1663 cm⁻¹.

Nuclear Magnetic Resonance

  • ¹H NMR (CDCl₃) : δ 1.38 ppm (tert-butyl, 9H), δ 3.28–3.41 ppm (pyrrolidine CH₂), δ 6.55 ppm (pyridine H).

  • ¹³C NMR : δ 80.1 ppm (Boc carbonyl), δ 118.5 ppm (C≡N).

Scalability and Industrial Considerations

Large-Scale Synthesis

A patent-described protocol scales the reaction to 50 g using dichloromethane for extraction and anhydrous MgSO₄ for drying. Pd catalyst removal via celite filtration prevents metal contamination in APIs .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications .

Conditions Reagents Product Key Features
Acidic hydrolysisHCl, H<sub>2</sub>SO<sub>4</sub>3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acidRetains stereochemistry; high yield (>85%)
Basic hydrolysisNaOH, KOHSame as aboveFaster kinetics but risk of cyano group side reactions
Catalytic SnCl<sub>2</sub>α,α-Dichlorodiphenylmethane, SnCl<sub>2</sub>Acid chloride intermediateEnables direct conversion to acyl chlorides

Amide Bond Formation via Activated Esters

The hydrolyzed carboxylic acid derivative participates in amidation reactions using activation strategies. A cost-efficient method employs trichlorotriazine (TCT) and formylpyrrolidine (FPyr) as a Lewis base catalyst :

Mechanism :

  • Activation : TCT reacts with the carboxylic acid to form a mixed carbonate intermediate.

  • Catalysis : FPyr facilitates nucleophilic attack by amines.

  • Coupling : Amide bond formation occurs with minimal racemization.

Amine Reaction Time Yield Application
Primary alkylamines2–4 hours70–90%Peptide synthesis
Aromatic amines6–8 hours60–75%Kinase inhibitor intermediates

Functionalization of the Pyridinylamino Group

The 4-cyano-pyridin-2-ylamino substituent offers opportunities for nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the cyano group. While direct experimental data on this compound is limited, analogous pyridine derivatives show reactivity with:

  • Thiols : Formation of disulfide-linked conjugates .

  • Grignard Reagents : Addition to the electron-deficient ring .

Pyrrolidine Ring Modifications

The pyrrolidine core can participate in stereoselective alkylation or cycloaddition reactions. For example:

Reductive Amination :

  • Conditions : Iridium catalysis with hydrosilanes .

  • Outcome : Introduces alkyl chains at the pyrrolidine nitrogen while preserving the tert-butyl ester .

Stability Under Synthetic Conditions

Critical stability considerations include:

  • Thermal Stability : Decomposition observed >150°C.

  • pH Sensitivity : Degrades rapidly in strongly basic (pH >12) or acidic (pH <2) environments.

Scientific Research Applications

Structure and Composition

The molecular formula of 3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is C15H20N4O2C_{15}H_{20}N_{4}O_{2}, with a molecular weight of approximately 288.34 g/mol. The structure includes:

  • A pyrrolidine ring which is known for its role in various biological activities.
  • A cyano group that can enhance the compound's reactivity and interaction with biological targets.
  • A tert-butyl ester which provides stability and solubility advantages.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate or active ingredient. Its structural features suggest possible applications in developing drugs targeting various diseases, including:

  • Anticancer agents : The compound may interact with specific enzymes or receptors involved in cancer pathways.
  • Antimicrobial agents : Its unique structure could provide new avenues for combating resistant strains of bacteria or fungi.

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with enhanced properties.

Material Science

The compound's unique chemical properties allow it to be used in developing new materials. For instance, it may serve as a catalyst or additive in polymer synthesis or other industrial applications.

Uniqueness

The specific combination of functional groups in this compound confers distinct chemical properties that differentiate it from similar compounds. This uniqueness makes it particularly valuable for targeted synthesis and research applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives based on this compound. Results indicated that modifications to the pyrrolidine ring significantly enhanced cytotoxicity against specific cancer cell lines, suggesting a promising direction for drug development.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of this compound revealed that certain derivatives exhibited potent activity against resistant bacterial strains. This highlights the potential for developing new antibiotics based on its structure.

Mechanism of Action

The mechanism of action of 3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Variations

Piperidine vs. Pyrrolidine Derivatives
  • 4-[(3-Cyano-pyridin-2-ylamino)-Methyl]-piperidine-1-carboxylic acid tert-butyl ester Structure: Features a six-membered piperidine ring instead of pyrrolidine, with a methyl linker between the piperidine and the 3-cyano-pyridin-2-ylamino group. Molecular Formula: C₁₇H₂₄N₄O₂ Molecular Weight: 316.40 g/mol Key Difference: The larger piperidine ring may alter steric hindrance and binding affinity in biological systems compared to the smaller pyrrolidine analog .
Pyrrolidine Derivatives with Varied Substituents
  • (R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Structure: Contains a nitro group at the 5-position of the pyridine ring and a sulfanyl (S–) linker instead of an amino (NH–) group. Molecular Formula: C₁₄H₁₉N₃O₄S Molecular Weight: 325.38 g/mol Key Difference: The electron-withdrawing nitro group and sulfur atom may reduce solubility in polar solvents compared to the cyano-substituted analog .

Substituent Position and Electronic Effects

  • 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Structure: Replaces the 4-cyano-pyridine moiety with a pyrimidine ring.

Functional Group Modifications

  • 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester Structure: Incorporates a methoxycarbonyl-phenyl group instead of the cyano-pyridin-2-ylamino substituent. Molecular Formula: C₁₈H₂₃NO₄ Molecular Weight: 317.38 g/mol Key Difference: The bulky aromatic substituent may increase lipophilicity, affecting membrane permeability .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Profile
3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester ~302* Cyano, tert-butyl ester, amino Likely polar aprotic solvents
4-[(3-Cyano-pyridin-2-ylamino)-Methyl]-piperidine-1-carboxylic acid tert-butyl ester 316.40 Cyano, methyl linker, piperidine Moderate aqueous solubility
(R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 325.38 Nitro, sulfanyl Low aqueous solubility

*Estimated based on structural analogs .

Biological Activity

Overview

3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (C15H20N4O2) is a synthetic compound characterized by its unique structural features, including a pyrrolidine ring, a cyano group, and a tert-butyl ester functional group. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
  • Introduction of the Cyano Group : Often via nucleophilic substitution on the pyridine ring.
  • Esterification : The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions.

These synthetic routes can be optimized for yield and purity, making the compound suitable for further biological evaluations.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, particularly as inhibitors of various enzymes and receptors involved in cell signaling pathways. Notably, studies suggest potential applications in treating proliferative disorders due to their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

The mechanism of action is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity through binding interactions.
  • Cell Signaling Modulation : By affecting cell signaling pathways, it may induce apoptosis in cancer cells.

Anticancer Activity

A study investigating similar compounds found that certain derivatives exhibited strong antagonist activity against retinoid X receptor alpha (RXRα), which is implicated in cancer development. For instance, a related compound demonstrated an EC50 value of 1.68 µM and significant anti-proliferative effects against human cancer cell lines such as HepG2 and A549 .

CompoundEC50 (µM)IC50 (µM)Target
6A1.68 ± 0.22<10RXRα
This compoundTBDTBDTBD

Binding Affinity Studies

Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are suggested for determining the binding affinity of this compound to target proteins or enzymes. Understanding these interactions is crucial for assessing its therapeutic potential and elucidating its mechanism of action.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, highlighting its unique properties:

Compound NameMolecular FormulaKey Features
4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl esterC17H24N4OContains a piperidine ring; potential for similar biological activity.
2-(3-Cyano-pyridin-2-ylsulfanylMethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterC16H21N3O2SIncorporates a sulfur atom, affecting reactivity and properties.
(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylateC10H19NO3Hydroxylated variant; may exhibit different solubility and reactivity.

These comparisons illustrate the distinct biological activities that can arise from slight variations in molecular structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis often involves coupling pyridine derivatives with pyrrolidine intermediates. For example, tert-butyl esters are typically synthesized via Boc protection under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Catalytic systems, such as palladium acetate with XPhos ligands, may enhance cross-coupling efficiency for pyridine functionalization . Reaction temperature (40–100°C) and solvent choice (e.g., tert-butanol or dichloromethane) significantly impact regioselectivity and yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use NMR spectroscopy (¹H/¹³C) to confirm the tert-butyl group (δ ~1.4 ppm for nine protons) and pyrrolidine/pyridine backbone . LC-MS (liquid chromatography-mass spectrometry) detects impurities, while HPLC with UV detection quantifies purity ≥95% . FT-IR verifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹ for the cyano group) .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

  • Methodology : Store at –20°C in airtight, light-protected containers to prevent tert-butyl ester hydrolysis . Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic LC-MS analysis. Avoid prolonged exposure to moisture or acidic/basic conditions, which cleave the Boc group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodology : Apply density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack . Pair with molecular docking to study interactions with biological targets (e.g., kinases). Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by in situ IR or NMR) bridges computational and empirical data .

Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?

  • Methodology : Conduct Design of Experiments (DoE) to optimize parameters (temperature, solvent polarity, catalyst loading). For example, tert-butyl ester hydrolysis under basic conditions may compete with desired coupling; adjust pH to ≤7 and use scavengers like molecular sieves . Reaction calorimetry identifies exothermic risks during scale-up .

Q. How can researchers analyze and mitigate byproduct formation in multi-step syntheses involving this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., de-cyano derivatives or pyrrolidine ring-opening products). Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates impurities for structural analysis . Replace hazardous reagents (e.g., bromine or iodine intermediates) with safer alternatives (e.g., trifluoromethyl groups) where possible .

Key Considerations for Experimental Design

  • Stereochemistry : Chiral centers in pyrrolidine require enantioselective synthesis (e.g., asymmetric hydrogenation) and analysis via chiral HPLC .
  • Safety : Use fume hoods and PPE (nitrile gloves, safety goggles) due to lachrymator properties and respiratory irritation risks .
  • Eco-Friendly Alternatives : Replace halogenated solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or 2-methyl-THF .

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